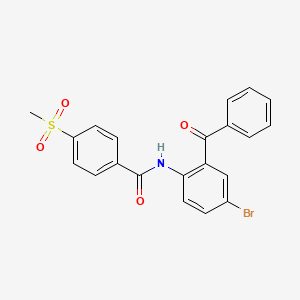![molecular formula C26H17BrClNO3 B2480114 N-[4-bromo-2-(2-chlorobenzoyl)phényl]-3-phénoxybenzamide CAS No. 313647-91-5](/img/structure/B2480114.png)
N-[4-bromo-2-(2-chlorobenzoyl)phényl]-3-phénoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and phenoxy groups
Applications De Recherche Scientifique
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with phenoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with the nucleophile.
Mécanisme D'action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could bind to a receptor and block its activity, thereby modulating cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide can be compared with other similar compounds, such as:
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide: Shares a similar core structure but differs in the substituents, leading to variations in reactivity and applications.
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide:
The uniqueness of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO3/c27-18-13-14-24(22(16-18)25(30)21-11-4-5-12-23(21)28)29-26(31)17-7-6-10-20(15-17)32-19-8-2-1-3-9-19/h1-16H,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJYXJUBCCDELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)


![2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2480051.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2480053.png)

